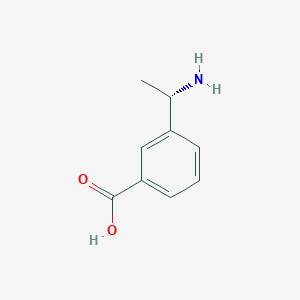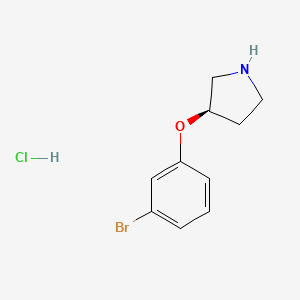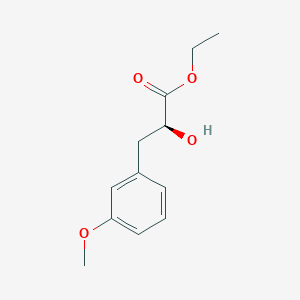
(S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester
Overview
Description
(S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester , also known by other names such as ethyl 4-hydroxy-3-methoxycinnamate , ferulic acid ethyl ester , and 4-hydroxy-3-methoxycinnamic acid ethyl ester , is a chemical compound with the molecular formula C₁₂H₁₄O₄ . It belongs to the class of cinnamic acid derivatives and exhibits interesting biological properties .
Synthesis Analysis
The synthesis of this compound involves the esterification of ferulic acid (4-hydroxy-3-methoxycinnamic acid) with ethyl alcohol . The reaction typically occurs under acidic conditions, resulting in the formation of the ethyl ester. Researchers have explored various synthetic routes, including enzymatic methods and chemical catalysis .
Molecular Structure Analysis
The molecular structure of ethyl 4-hydroxy-3-methoxycinnamate consists of a cinnamic acid core with an additional ethyl ester group. The compound’s stereochemistry is specified as (S)-configuration . The presence of the methoxy group at the 3-position and the hydroxy group at the 4-position on the phenyl ring contributes to its unique properties .
Chemical Reactions Analysis
- Conjugation Reactions : The conjugated double bonds in the cinnamic acid moiety allow for various reactions, including Diels-Alder reactions and Michael additions .
Physical And Chemical Properties Analysis
Mechanism of Action
(S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester has gained attention due to its antioxidant and anti-inflammatory properties. It scavenges free radicals, protects against oxidative stress, and may contribute to skin health. Its mechanism of action involves modulation of cellular signaling pathways and inhibition of pro-inflammatory enzymes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (2S)-2-hydroxy-3-(3-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-16-12(14)11(13)8-9-5-4-6-10(7-9)15-2/h4-7,11,13H,3,8H2,1-2H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKRJQCENHXAKP-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=CC=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



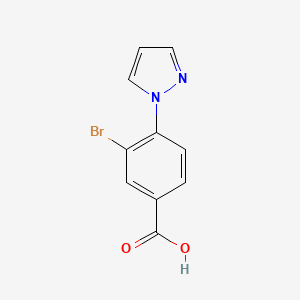


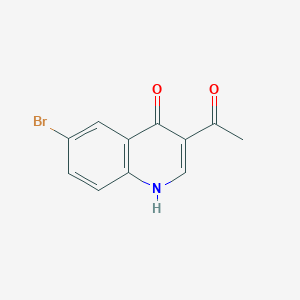




![(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B3218136.png)


